Methyl(pentan-2-yl)amine hydrochloride chemical structure and properties
Methyl(pentan-2-yl)amine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological effects of methyl(pentan-2-yl)amine hydrochloride. The information presented herein is intended for a scientific audience and is supported by available chemical data and literature.
Chemical Structure and Identification
Methyl(pentan-2-yl)amine hydrochloride is a secondary amine hydrochloride salt. The chemical structure consists of a pentane chain with a methylamino group attached to the second carbon atom.
Caption: Chemical structure of Methyl(pentan-2-yl)amine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-methylpentan-2-amine;hydrochloride | [1] |
| CAS Number | 130985-80-7 | [1] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| InChI | InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | [1] |
| InChIKey | AOMLOTWGVLUDQZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCC(C)NC.Cl | [1] |
Physicochemical Properties
The physicochemical properties of methyl(pentan-2-yl)amine hydrochloride have been primarily determined through computational methods.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 137.65 g/mol | [1] |
| Exact Mass | 137.0971272 Da | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 51.9 | [1] |
| Isotope Atom Count | 0 | [1] |
| Defined Atom Stereocenter Count | 0 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
| Defined Bond Stereocenter Count | 0 | [1] |
| Undefined Bond Stereocenter Count | 0 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
| Compound Is Canonicalized | Yes | [1] |
Synthesis and Characterization
The primary method for the synthesis of methyl(pentan-2-yl)amine hydrochloride is through the reductive amination of pentan-2-one with methylamine.
Experimental Protocol: Synthesis by Reductive Amination
The following is a representative experimental protocol for the synthesis of a secondary amine via reductive amination. This protocol is based on established methods for similar chemical transformations and should be adapted and optimized for the specific synthesis of methyl(pentan-2-yl)amine hydrochloride.
Caption: A plausible workflow for the synthesis of Methyl(pentan-2-yl)amine hydrochloride.
Materials:
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Pentan-2-one
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Methylamine hydrochloride
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Methanol
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Sodium borohydride
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Hydrochloric acid (concentrated and dilute)
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Diethyl ether (or other suitable organic solvent)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Imine Formation: In a round-bottom flask, dissolve pentan-2-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
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Extraction: Add water to the residue and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Salt Formation and Purification: Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl(pentan-2-yl)amine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, another multiplet for the next methylene group, a multiplet for the methine proton attached to the nitrogen and a terminal methyl group, a singlet for the N-methyl group, and a broad singlet for the N-H proton.
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¹³C NMR: Record the spectrum on a 75 or 100 MHz spectrometer using the same sample. The spectrum should show six distinct carbon signals corresponding to the different carbon environments in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent such as methanol or dichloromethane.
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GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
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MS Conditions: Use electron ionization (EI) at 70 eV. The expected fragmentation pattern for aliphatic amines typically involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For methyl(pentan-2-yl)amine, the major fragments would likely result from the loss of a propyl radical or a methyl radical from the molecular ion.
Biological Activity and Mechanism of Action
Methyl(pentan-2-yl)amine hydrochloride is structurally related to other stimulant compounds and is presumed to act as a central nervous system (CNS) stimulant. Its pharmacological effects are likely mediated through its interaction with monoamine neurotransmitter systems.
Proposed Mechanism of Action
The proposed mechanism of action for methyl(pentan-2-yl)amine hydrochloride involves the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals. It is believed to act as a norepinephrine-dopamine releasing agent (NDRA).
Caption: Proposed signaling pathway for Methyl(pentan-2-yl)amine hydrochloride.
This proposed mechanism involves the following steps:
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Uptake: Methyl(pentan-2-yl)amine enters presynaptic neurons via dopamine transporters (DAT) and norepinephrine transporters (NET).
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Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.
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Reverse Transport: The increased cytoplasmic concentrations of these neurotransmitters cause a reversal of the direction of DAT and NET, resulting in the efflux of dopamine and norepinephrine into the synaptic cleft.
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Receptor Activation: The elevated levels of dopamine and norepinephrine in the synapse lead to increased activation of their respective postsynaptic receptors, resulting in the observed stimulant effects.
Safety and Handling
Methyl(pentan-2-yl)amine hydrochloride is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.
